1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene
Brand Name: Vulcanchem
CAS No.: 83500-75-8
VCID: VC13538111
InChI: InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
SMILES: CCSC1=CC=C(C=C1)SC
Molecular Formula: C9H12S2
Molecular Weight: 184.3 g/mol

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene

CAS No.: 83500-75-8

Cat. No.: VC13538111

Molecular Formula: C9H12S2

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene - 83500-75-8

Specification

CAS No. 83500-75-8
Molecular Formula C9H12S2
Molecular Weight 184.3 g/mol
IUPAC Name 1-ethylsulfanyl-4-methylsulfanylbenzene
Standard InChI InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
Standard InChI Key AEDSXQXZOBRTRV-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)SC
Canonical SMILES CCSC1=CC=C(C=C1)SC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a benzene ring with two sulfur-based substituents: an ethylsulfanyl (-S-C₂H₅) group at position 1 and a methylsulfanyl (-S-CH₃) group at position 4. The para substitution pattern minimizes steric hindrance, allowing for planar molecular geometry. Key structural parameters include:

PropertyValue
IUPAC Name1-ethylsulfanyl-4-methylsulfanylbenzene
CAS Number83500-75-8
Molecular FormulaC₉H₁₂S₂
Molecular Weight184.3 g/mol
SMILESCCSC1=CC=C(C=C1)SC
InChI KeyAEDSXQXZOBRTRV-UHFFFAOYSA-N

The sulfur atoms contribute to the compound’s electron-rich aromatic system, enhancing its reactivity in electrophilic substitution reactions.

Spectroscopic and Crystallographic Data

While crystallographic data for 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene are unavailable, analogous sulfanyl-substituted aromatics exhibit intramolecular S⋯S interactions at distances of 3.2–3.5 Å, stabilizing the molecular conformation . Fourier-transform infrared (FTIR) spectroscopy of similar compounds reveals characteristic C-S stretching vibrations at 670–690 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of para-disubstituted sulfanylbenzenes typically involves:

  • Nucleophilic aromatic substitution: Thiolate anions react with activated aryl halides.

  • Ullmann-type coupling: Copper-catalyzed coupling of thiols with aryl halides.

  • Oxidative coupling: Using catalysts like palladium to couple thiols with arenes.

A representative method for synthesizing structurally related compounds involves palladium-catalyzed coupling under inert atmospheres. For example, 1-methyl-4-(methylsulfonyl)-benzene is synthesized via a palladium/ferrocene catalyst system in dimethyl sulfoxide (DMSO) at 100°C, achieving a 75% yield .

Challenges in Synthesis

Key hurdles in synthesizing 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene include:

  • Steric effects: Bulky substituents may hinder para selectivity.

  • Oxidation sensitivity: Thioethers are prone to oxidation, necessitating anaerobic conditions .

Applications and Industrial Relevance

Material Science Applications

The compound’s electron-rich structure makes it a candidate for:

  • Conductive polymers: As a dopant for polyaniline-based materials.

  • Liquid crystals: Sulfur’s polarizability aids in mesophase stabilization.

Comparison with Analogous Compounds

CompoundCAS NumberMolecular FormulaKey Differences
1-Methyl-4-(methylsulfonyl)-benzene3185-99-7C₈H₁₀O₂SSulfone group (higher polarity)
Benzene, (1-methylethyl)-98-82-8C₉H₁₂No sulfur substituents

The sulfanyl groups in 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene confer greater reactivity compared to alkylbenzenes, enabling diverse functionalization routes .

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